3-(3-Phenyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
3-(3-Phenyl-1H-pyrazol-1-yl)butanoic acid is an organic compound that features a pyrazole ring substituted with a phenyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to a crotonate ester in the presence of ®-BINAP to provide the desired configuration . This method ensures high diastereoselectivity and yields the major product with the (S) absolute configuration.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable catalytic processes, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and environmental compatibility, could be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the phenyl group.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(3-Phenyl-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to have high affinity for αvβ6 integrin, a protein involved in cell adhesion . The binding of the compound to this integrin can inhibit its function, which is relevant in the treatment of diseases like idiopathic pulmonary fibrosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one
Uniqueness
3-(3-Phenyl-1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the butanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(3-phenylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C13H14N2O2/c1-10(9-13(16)17)15-8-7-12(14-15)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,17) |
InChI Key |
PBWAWMCVUKFZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N1C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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